BenchChemオンラインストアへようこそ!

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide

carbonic anhydrase inhibition CA1/CA2/CA9 selectivity zinc-binding hydroxamic acids

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is a synthetic hydroxamic acid derivative belonging to the N-hydroxybutanamide class, a scaffold known for zinc-chelating metalloenzyme inhibition, particularly against histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This compound incorporates an ortho-dimethylphenyl substituent at the hydroxamic nitrogen, which modifies the steric and electronic environment of the zinc-binding group relative to the unsubstituted parent, N-hydroxybutanamide (butyrylhydroxamic acid).

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 659718-98-6
Cat. No. B12539716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)-N-hydroxybutanamide
CAS659718-98-6
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCCC(=O)N(C1=C(C=CC=C1C)C)O
InChIInChI=1S/C12H17NO2/c1-4-6-11(14)13(15)12-9(2)7-5-8-10(12)3/h5,7-8,15H,4,6H2,1-3H3
InChIKeyMMSNRUDZMWNYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide (CAS 659718-98-6): Procurement-Grade Characterization for Selective Inhibitor Screening


N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is a synthetic hydroxamic acid derivative belonging to the N-hydroxybutanamide class, a scaffold known for zinc-chelating metalloenzyme inhibition, particularly against histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) [1]. This compound incorporates an ortho-dimethylphenyl substituent at the hydroxamic nitrogen, which modifies the steric and electronic environment of the zinc-binding group relative to the unsubstituted parent, N-hydroxybutanamide (butyrylhydroxamic acid). Preliminary screening data indicate inhibitory activity against human carbonic anhydrase isoforms CA1, CA2, and CA9 at micromolar concentrations, suggesting additional polypharmacological potential beyond HDAC inhibition [2]. The molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol and a calculated LogP of approximately 2.83, reflecting moderate lipophilicity suitable for cell permeability . While the compound appears in several commercial screening libraries, peer-reviewed quantitative structure-activity relationship (SAR) data directly comparing this derivative to close analogs remain sparse in the public domain.

Why N-(2,6-Dimethylphenyl)-N-hydroxybutanamide Cannot Be Replaced by Generic Hydroxamic Acid Scenarios


Substituting N-(2,6-dimethylphenyl)-N-hydroxybutanamide with the unsubstituted parent compound, butyrylhydroxamic acid (N-hydroxybutanamide), introduces a significant change in enzyme selectivity and potency profiles due to the absence of the ortho-dimethylphenyl hydrophobic cap group. The phenyl substituent extends the surface interaction region beyond the catalytic zinc ion, critically altering isoform selectivity within the HDAC family: while butyrylhydroxamic acid acts as a relatively non-selective HDAC inhibitor with preferential Class I activity, the addition of an aryl cap group can shift selectivity toward Class IIa enzymes, as demonstrated for analogous N-aryl hydroxamic acid derivatives . Furthermore, the increased lipophilicity (LogP ~2.83 vs. ~0.3 for the parent) affects cell permeability and intracellular distribution, making the unsubstituted analog unsuitable as a one-to-one replacement in target engagement studies or cellular phenotypic screening campaigns. For procurement purposes, obtaining the specific N-aryl variant ensures that structure-dependent activity readouts—such as HDAC isoform profiling or carbonic anhydrase selectivity panels—reflect the intended pharmacophore rather than a less differentiated zinc-binding fragment.

Quantitative Differentiation Evidence: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide vs. Closest Analogs


Carbonic Anhydrase Isoform Inhibition Profile: Target Compound vs. Unsubstituted Hydroxamic Acid Baseline

The target compound demonstrates differential inhibition across human carbonic anhydrase isoforms, with a Ki of 1,600 nM for CA9, 7,970 nM for CA1, and >100,000 nM for CA2 in a phenol red-based stopped-flow CO₂ hydrase assay [1]. This represents a 5-fold selectivity for CA9 over CA1 and a >60-fold selectivity over CA2. For comparison, the parent compound N-hydroxybutanamide has not been reported to exhibit measurable carbonic anhydrase inhibition, suggesting that the N-(2,6-dimethylphenyl) substitution introduces a new targetable activity absent in the simpler hydroxamic acid scaffold. However, this analysis relies on cross-study comparison and the absence of direct head-to-head data limits the evidentiary strength.

carbonic anhydrase inhibition CA1/CA2/CA9 selectivity zinc-binding hydroxamic acids

Lipophilicity-Driven Cell Permeability Differentiation: N-Aryl vs. N-Hydroxybutanamide

The target compound exhibits a calculated LogP of 2.83 (ChemSrc database), compared to the parent N-hydroxybutanamide (butyrylhydroxamic acid) with a reported LogP of approximately 0.3–0.5 . This ~2.5 log unit increase in lipophilicity, conferred by the N-(2,6-dimethylphenyl) substituent, is expected to translate into significantly enhanced passive membrane permeability and intracellular target engagement. In the context of HDAC inhibitor drug discovery, a LogP in the range of 2–3 has been associated with improved cellular potency, whereas unsubstituted hydroxamic acids with LogP <1 often require high extracellular concentrations to achieve comparable effects. However, this is a class-level inference derived from general HDAC inhibitor SAR trends and lacks direct permeability assay data (e.g., PAMPA or Caco-2) for this specific compound.

cell permeability LogP optimization hydroxamic acid drug design

HDAC Isoform Selectivity Potential: N-Aryl Hydroxamic Acid Class Inference

While no direct HDAC isoform profiling data are publicly available for N-(2,6-dimethylphenyl)-N-hydroxybutanamide, the well-characterized SAR of N-aryl hydroxamic acid HDAC inhibitors indicates that aromatic N-substitution acts as a surface-recognition 'cap group' that contacts the rim of the active site tunnel, modulating isoform selectivity [1]. The parent butyrylhydroxamic acid inhibits HDACs with approximately IC₅₀ of 210 µM against Class I enzymes and exhibits 5–10 fold lower potency against Class IIa enzymes compared to 4-phenylbutyrylhydroxamic acid . Introduction of an aromatic group at the hydroxamic nitrogen—as in the target compound—creates a cap-group interaction absent in the parent, which is predicted to shift potency toward Class IIa isoforms (HDAC4, HDAC5, HDAC7, HDAC9) due to favorable hydrophobic packing at the active site rim. This inference is supported by the established SAR that N-phenylhydroxamic acids exhibit up to 100-fold selectivity for HDAC6 over HDAC1 [2]. Direct experimental validation is required to confirm this differentiation for the specific 2,6-dimethylphenyl derivative.

histone deacetylase inhibition Class I vs. Class IIa selectivity hydroxamic acid cap groups

High-Value Application Scenarios for N-(2,6-Dimethylphenyl)-N-hydroxybutanamide (CAS 659718-98-6) Based on Quantitative Differentiation


Carbonic Anhydrase IX (CA9)-Selective Probe Development for Tumor Microenvironment Studies

Procure this compound as a starting scaffold for developing CA9-selective inhibitors targeting the hypoxic tumor microenvironment. The target compound exhibits a Ki of 1,600 nM for CA9 with 5-fold selectivity over CA1 and >60-fold over CA2, a profile suitable for optimizing isoform-selective probe molecules [1]. This selectivity pattern is not achievable with the parent N-hydroxybutanamide, which lacks measurable CA inhibition. Researchers can use the N-(2,6-dimethylphenyl) hydroxamic acid pharmacophore to explore CA9 blockade in tumor acidosis and metastasis models, particularly in renal clear cell carcinoma or hypoxic glioblastoma where CA9 is overexpressed.

HDAC Class IIa Selectivity Pharmacophore Optimization with Defined Lipophilicity

The combination of an N-aryl cap group and a calculated LogP of 2.83 makes this compound a valuable entry point for optimizing Class IIa-selective HDAC inhibitors. Based on class-level SAR inference, the N-(2,6-dimethylphenyl) substituent contacts the active site rim surface, an interaction absent in the non-aryl parent butyrylhydroxamic acid, which is a pan-HDAC inhibitor lacking isoform selectivity [2]. The moderate lipophilicity balances cell permeability with solubility, supporting iterative medicinal chemistry optimization of linker length and zinc-binding group geometry to achieve sub-micromolar Class IIa potency. This compound is best applied as a reference control or pharmacophore template in HDAC4/5/7/9 selectivity screening campaigns, rather than as a standalone tool molecule.

Comparative Screening Hit for Zinc-Dependent Metalloenzyme Profiling Panels

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide can serve as a crossover screening hit in panels that simultaneously evaluate carbonic anhydrase and HDAC inhibition. The zinc-chelating hydroxamic acid core enables activity against multiple metalloenzyme families, and the N-aryl substitution introduces measurable CA9/CA1 selectivity (5-fold, Ki difference 6,370 nM between CA1 and CA9) alongside potential HDAC activity [1]. When procuring for broad metalloenzyme inhibitor profiling, this compound provides a multi-target activity readout that simpler hydroxamic acids like butyrylhydroxamic acid cannot deliver, enabling efficient hit triage and selectivity assessment in integrated drug discovery workflows.

Hydroxamic Acid SAR Training Set for Building Block Procurement in Fragment-Based Drug Discovery

The target compound functions as a well-defined hydroxamic acid building block (Mw 207.27 g/mol, C₁₂H₁₇NO₂) with a synthetically accessible N-(2,6-dimethylphenyl) substituent that differentiates it from simpler N-hydroxybutanamide fragments . Procurement for fragment library expansion is justified by the compound's structural elaboration at the hydroxamic nitrogen, which offers a defined cap group for growing fragments into lead-like molecules targeting zinc-dependent enzymes. The compound's commercial availability and chemical tractability support its inclusion in focused fragment libraries designed for HDAC, MMP, or carbonic anhydrase inhibitor campaigns where N-aryl surface recognition groups are a key pharmacophoric requirement.

Quote Request

Request a Quote for N-(2,6-Dimethylphenyl)-N-hydroxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.